molecular formula C16H14ClFN2O2S2 B2762000 (Z)-5-chloro-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 1005712-97-9

(Z)-5-chloro-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2762000
CAS No.: 1005712-97-9
M. Wt: 384.87
InChI Key: WWSHNUAISOBKPV-MNDPQUGUSA-N
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Description

“(Z)-5-chloro-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide” is a compound that belongs to the group of azole heterocycles . Azoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of thiazole derivatives, which includes “this compound”, involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system . This reaction is carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives were synthesized in good yields .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . They are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily in view of their utility in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .


Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives, including “this compound”, typically involve the C − H substitution reaction of thiazole . This reaction is catalyzed by a palladium/copper system and is carried out in the presence of tetrabutylammonium fluoride under mild conditions .

Scientific Research Applications

Synthesis and Characterization

Studies on similar compounds have focused on their synthesis and characterization, which is crucial for developing new pharmaceuticals and materials. For example, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic activities, indicating potential pharmaceutical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, the microwave-assisted synthesis of molecules containing penicillanic or cephalosporanic acid moieties and their biological activities showcases the potential of such compounds in developing new antibiotics (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Biological Activities

Compounds with thiazole, thiophene, and benzothiazole moieties often exhibit a range of biological activities, making them interesting targets for drug development. For instance, the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones highlighted their potential as antibacterial and antifungal agents, which could lead to the development of new treatments for infectious diseases (Patel & Patel, 2010).

Material Science Applications

The study of the solvent effect on absorption and fluorescence spectra of carboxamides suggests applications in material science, particularly in the design of organic fluorescent dyes for sensing and imaging technologies (Patil et al., 2011).

Anticancer Research

New heterocyclic compounds utilizing thiophene-incorporated thioureido substituents as precursors have been synthesized and evaluated for their anticancer activity, showing the potential of such structures in developing novel anticancer therapies (Abdel-Motaal, Alanzy, & Asem, 2020).

Mechanism of Action

While the specific mechanism of action for “(Z)-5-chloro-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide” is not mentioned in the search results, thiazole derivatives have been found to exhibit a wide range of biological activities . These include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Future Directions

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, the future directions for compounds like “(Z)-5-chloro-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide” could involve further exploration of these activities and potential applications in medicine and industry .

Properties

IUPAC Name

5-chloro-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O2S2/c1-2-22-8-7-20-11-4-3-10(18)9-13(11)24-16(20)19-15(21)12-5-6-14(17)23-12/h3-6,9H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSHNUAISOBKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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